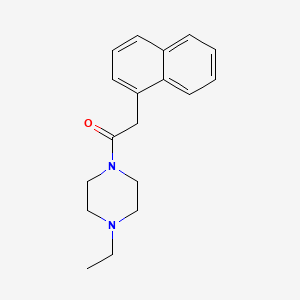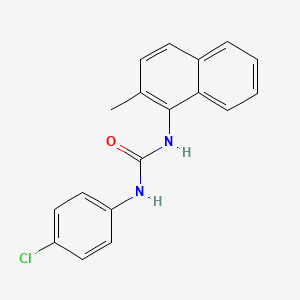
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea, also known as CMNPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
科学的研究の応用
Corrosion Inhibition
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea has shown potential as a corrosion inhibitor. A study by Bahrami and Hosseini (2012) found that this compound effectively inhibits mild steel corrosion in acid solutions. Its efficiency increases with higher inhibitor concentration and lower temperatures. The compound acts as a mixed-type inhibitor and adheres to the Langmuir adsorption isotherm, suggesting a strong adsorption to the metal surface (Bahrami & Hosseini, 2012).
Hydrogel Formation
The compound's ability to form hydrogels in acidic conditions has been explored by Lloyd and Steed (2011). These hydrogels' morphology and rheology can be tuned based on the anion identity, offering a way to manipulate their physical properties (Lloyd & Steed, 2011).
Insecticidal Activity
Mulder and Gijswijt (1973) reported on two similar compounds showing unprecedented insecticidal action. These compounds act as stomach poisons and cause defects in cuticle deposition, leading to the death of insects due to failure in moulting or pupating (Mulder & Gijswijt, 1973).
Potential Anti-Cancer Agents
Denoyelle et al. (2012) identified that symmetrical N,N'-diarylureas, which are structurally related, can activate the eIF2α kinase and inhibit cancer cell proliferation. This suggests a potential application in anti-cancer therapy (Denoyelle et al., 2012).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-6-7-13-4-2-3-5-16(13)17(12)21-18(22)20-15-10-8-14(19)9-11-15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLQDAOTZASHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

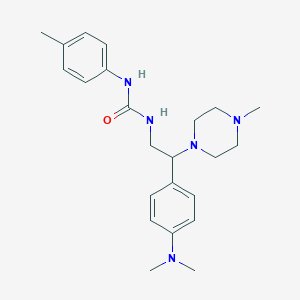
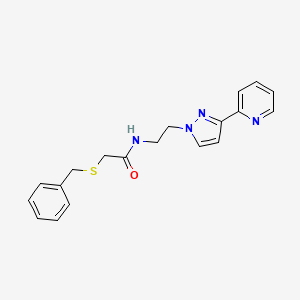
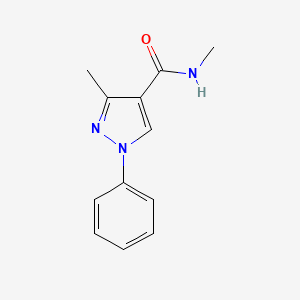
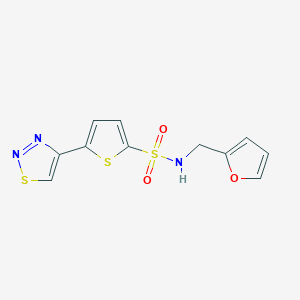
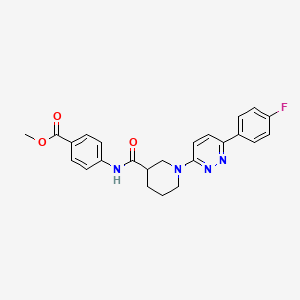
![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2693837.png)


![2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2693842.png)
![methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate](/img/structure/B2693843.png)


